Remacemide falls under the category of NMDA receptor antagonists, which are compounds that inhibit the action of the NMDA receptor, a subtype of glutamate receptor in the brain. This classification places it within a broader group of neuropharmacological agents that modulate excitatory neurotransmission.
The synthesis of remacemide involves a multi-step chemical process. One common method begins with the preparation of the intermediate compound 1-methyl-1,2-diphenylethylamine, which is then reacted with glycine to produce remacemide. The synthesis can be outlined as follows:
In industrial settings, reaction conditions such as temperature, pH, and time are optimized to maximize yield and purity.
The structural configuration contributes to its pharmacological activity, particularly its interaction with NMDA receptors.
Remacemide participates in various chemical reactions:
Common reagents used in these reactions include:
Remacemide exerts its pharmacological effects by weakly and noncompetitively binding to the ionic channel site of the NMDA receptor complex. This binding inhibits excessive excitatory neurotransmission associated with various neurological conditions. Notably, remacemide acts as a prodrug; it metabolizes into a more potent active metabolite known as FPL 12495, which has a significantly lower IC50 value (approximately 0.48 μM) compared to remacemide itself (68 μM). This metabolite binds more effectively to NMDA receptors and is primarily responsible for the observed effects against excitotoxicity .
Remacemide exhibits several notable physical and chemical properties:
Remacemide has been explored for various scientific applications:
Despite its modest efficacy in clinical trials for epilepsy treatment, where it showed limited effectiveness compared to placebo , ongoing research continues to explore other potential applications within neurology.
Origins and Mechanism DiscoveryRemacemide hydrochloride (trade name Ecovia) emerged from Fisons Pharmaceuticals' drug discovery program in the late 1980s, designed as a phenytoin analog with enhanced neuroprotective properties. Preclinical studies identified dual mechanisms:
In 1990, anticonvulsant activity was confirmed in maximal electroshock (MES) tests in rodents, prompting clinical development [1] [6].
Development Timeline and Status
Pharmacological ClassificationRemacemide is classified as a dual-mode anticonvulsant and neuroprotectant. Key pharmacological attributes include:
Table 1: Key Development Milestones for Remacemide
Year | Phase | Indication(s) | Developmental Status |
---|---|---|---|
1990 | Preclinical | Epilepsy | Anticonvulsant activity confirmed in rodent models |
1995 | Phase IIb/III | Epilepsy | Acquired by Astra; trials ongoing |
1998 | Phase II | Parkinson’s disease | Neuroprotective effects investigated |
2000 | Phase III | Huntington’s disease | FDA orphan designation granted (trade name: Ecovia) |
2001 | Discontinued | All indications | Development ceased |
Molecular Structure and ChiralityRemacemide (C~17~H~20~N~2~O·HCl) is a racemic mixture of two enantiomers. Its core structure comprises:
The chiral center confers stereoisomerism, producing (R)- and (S)-enantiomers (designated by absolute configuration) [5] [10].
Structural Diagram:
O ║ NH │ CH₂─C─NH₂ │ CH₃─C─CH₂─C₆H₅ │ C₆H₅ *Chiral center denoted by "*"
Enantiomeric Activity and Resolution
Metabolite Structure-Activity RelationshipsRemacemide undergoes hepatic metabolism to ≥8 metabolites. Key active derivatives include:
Table 2: Key Metabolites of Remacemide and Biological Activity
Metabolite | Chemical Modification | Receptor Binding | Anticonvulsant Activity |
---|---|---|---|
FPL 12495 | Desglycine derivative | High (IC~50~ = 0.48 µM) | Potent in MES models |
FPL 12859 | S-isomer of FPL 12495 | Very high | Most potent isomer |
FPL 15053 | N-hydroxy-desglycinate | Moderate | Modest efficacy in rodents |
FPL 14331 | p-hydroxy-desglycinate | Weak | Active post-i.p./i.v. dosing |
FPL 14981 | β-hydroxy-desglycinate | Not reported | Prevents NMDLA-induced convulsions |
Physicochemical Properties
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7